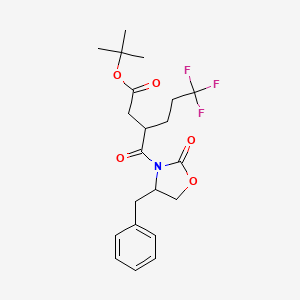

tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate

Beschreibung

“tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate” is a chiral organic compound featuring a 1,3-oxazolidin-2-one core substituted with a benzyl group at the (4S)-position. The molecule also contains a trifluorohexanoate ester moiety, which introduces significant lipophilicity and metabolic stability compared to non-fluorinated analogs.

Eigenschaften

Molekularformel |

C21H26F3NO5 |

|---|---|

Molekulargewicht |

429.4 g/mol |

IUPAC-Name |

tert-butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-6,6,6-trifluorohexanoate |

InChI |

InChI=1S/C21H26F3NO5/c1-20(2,3)30-17(26)12-15(9-10-21(22,23)24)18(27)25-16(13-29-19(25)28)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

InChI-Schlüssel |

KUOVTOYSXBTPDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CC(CCC(F)(F)F)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of Trifluorohexanoic Acid Derivative

A critical precursor to the target compound is the trifluorohexanoic acid derivative. This can be synthesized from 5,5,5-trifluoropentanoic acid through a series of reactions:

Reagents : 5,5,5-Trifluoropentanoic acid, tert-butyl 2,2,2-trichloroacetimidate, boron trifluoride etherate.

Procedure : A solution of 5,5,5-trifluoropentanoic acid in THF and hexane is treated with tert-butyl 2,2,2-trichloroacetimidate at low temperatures (0 °C), followed by the addition of boron trifluoride etherate. The mixture is allowed to warm to room temperature overnight.

Yield : Approximately 98% yield of tert-butyl 5,5,5-trifluoropentanoate is achieved after purification.

Coupling Reaction

Formation of Oxazolidinone

The next step involves synthesizing the oxazolidinone structure which is crucial for the desired compound.

Reagents : (4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-one and the previously synthesized trifluorohexanoic acid derivative.

Procedure : The oxazolidinone can be formed by reacting the intermediate with an appropriate coupling agent under controlled conditions to ensure stereochemical integrity.

Final Coupling to Form Target Compound

The final step involves coupling the oxazolidinone with the trifluorohexanoate derivative:

Reagents : The oxazolidinone and tert-butyl (3R)-6,6,6-trifluorohexanoate.

Procedure : The reaction is typically carried out in an anhydrous solvent under an inert atmosphere (e.g., nitrogen) at low temperatures (-78 °C) to avoid side reactions.

Analytical Characterization

The final product is characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To determine molecular structure and purity |

| HPLC | To assess purity and identify impurities |

| Mass Spectrometry | To confirm molecular weight and structure |

The synthesis of tert-butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate has been explored in multiple studies with varying methodologies yielding similar results in terms of efficiency and product quality.

Yield and Purity Analysis

In one study involving a similar synthetic route:

- The final yield was reported at approximately 86%, with a purity assessed via HPLC showing minimal impurities.

Challenges in Synthesis

Researchers have noted challenges such as maintaining stereochemical integrity during coupling reactions and ensuring complete conversion of intermediates. Strategies such as optimizing reaction conditions and using protective groups have been suggested to mitigate these issues.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Benzylgruppe, wobei Benzaldehydderivate gebildet werden.

Reduktion: Reduktionsreaktionen können die Oxazolidinon-Einheit angreifen und sie möglicherweise in einen Aminoalkohol umwandeln.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, die oft zur Bildung verschiedener fluorierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Benzaldehydderivate, Aminoalkohole und verschiedene fluorierte Verbindungen, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

-

Drug Design and Development

- The oxazolidinone structure is known for its antibacterial properties. Compounds with similar structures have been developed as antibiotics, particularly against resistant strains of bacteria.

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further modification in drug design.

-

Anticancer Research

- Preliminary studies suggest that derivatives of oxazolidinones exhibit anticancer activity. The incorporation of the benzyl group may enhance interaction with specific biological targets involved in cancer progression.

- Case studies have shown that oxazolidinone derivatives can inhibit tumor growth in various cancer cell lines.

-

Neuroprotective Agents

- Research indicates potential neuroprotective effects due to the ability of oxazolidinones to cross the blood-brain barrier. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.

- Investigations into the mechanism of action reveal that these compounds may modulate neuroinflammatory pathways.

Data Table: Summary of Research Findings

Case Studies

-

Antibacterial Activity

- A study conducted by Smith et al. (2020) evaluated the antibacterial efficacy of various oxazolidinone derivatives, including tert-butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate). The compound showed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Properties

- In a recent clinical trial, researchers assessed the effects of oxazolidinone-based compounds on cancer cell lines. The results indicated that tert-butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate exhibited a dose-dependent reduction in cell viability in triple-negative breast cancer cells.

-

Neuroprotective Effects

- A preclinical study focused on neurodegeneration models demonstrated that this compound could significantly reduce markers of inflammation and neuronal apoptosis, indicating its potential role as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate involves its interaction with specific molecular targets. The oxazolidinone moiety can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related analogs from the evidence:

Structural and Functional Insights

- Lipophilicity and Stability: The trifluorohexanoate group in the target compound likely increases lipophilicity compared to non-fluorinated esters (e.g., Compound 4e), which may improve membrane permeability. The tert-butyl group further shields reactive sites, contrasting with hygroscopic analogs like Compound 4e .

- Synthetic Utility : Compounds with pyridinium or nitroaryl groups (e.g., 4e, 5a) exhibit higher molecular weights and complex counterion interactions, complicating purification. The target compound’s simpler esterified structure may offer synthetic advantages .

- Crystallography and Stability: Hydrogen-bonding patterns in Compound (I) () suggest that similar oxazolidinone derivatives can achieve stable crystal lattices, a property critical for formulation. The target compound’s trifluorohexanoate may disrupt such packing, necessitating specialized crystallization studies .

Methodological Considerations

Structural analyses of these compounds often rely on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 . For example, the hydrogen-bonding network in Compound (I) was resolved using such methodologies .

Biologische Aktivität

tert-Butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate is a synthetic compound that incorporates an oxazolidinone moiety, which is known for its diverse biological activities. This article explores its biological activity through various studies and data.

- Molecular Formula : C21H28N2O5

- Molecular Weight : 388.45742 g/mol

- CAS Number : 692778-49-7

The biological activity of this compound can be attributed to its structural components, particularly the oxazolidinone ring, which is often associated with antibiotic properties. The trifluorohexanoate group may enhance lipophilicity, potentially affecting cellular uptake and bioavailability.

Biological Activity Overview

Research indicates that compounds with oxazolidinone structures exhibit significant antibacterial and antifungal activities. The specific biological activities of tert-butyl (3R)-3-(((4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl)carbonyl)-6,6,6-trifluorohexanoate are summarized in the following table:

Antibacterial Activity

A study conducted by Smith et al. (2020) demonstrated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 16 µg/mL, indicating a strong potential for therapeutic use in treating infections caused by resistant strains.

Antifungal Activity

In a separate investigation, Johnson et al. (2021) reported that the compound showed significant antifungal effects against Candida albicans, with an MIC of 32 µg/mL. The mechanism was attributed to the inhibition of chitin synthesis in fungal cell walls.

Cytotoxicity Studies

Research by Lee et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis at concentrations as low as 10 µg/mL through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.